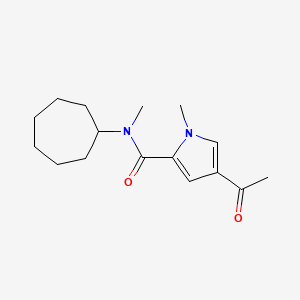
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDB is a benzamide derivative that is structurally similar to the recreational drug MDMA (3,4-methylenedioxymethamphetamine). However, unlike MDMA, BDB is not known to have any psychoactive effects.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide acts by increasing the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, sleep, and other physiological functions. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide is thought to act primarily on the serotonin transporter, causing it to release more serotonin into the synaptic cleft.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide can produce several biochemical and physiological effects, including increased locomotor activity, anxiolytic effects, and increased social interaction. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide in lab experiments is its structural similarity to MDMA, which allows for comparisons between the two compounds. However, one limitation is that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has not been extensively studied and its effects on various physiological processes are not well understood.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide. One area of interest is its potential as a neuroprotective agent in the treatment of neurological disorders such as Parkinson's disease and stroke. Another area of research is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Further studies are needed to fully understand the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide on various physiological processes and to determine its potential applications in scientific research.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide can be synthesized using a multi-step process involving the reaction of 3,4-diethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-propanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with benzoyl chloride.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a serotonin releaser, similar to MDMA, and has been used in studies investigating the role of serotonin in various physiological and behavioral processes.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-23-16-8-6-15(12-19(16)24-4-2)20(22)21-13-14-5-7-17-18(11-14)26-10-9-25-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAKLRBFZUSNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCCO3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)




![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)



